Clemastanin B

Catalog No.
S1488249
CAS No.
M.F
C32H44O16
M. Wt
684.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Clemastanin B

Product Name

Clemastanin B

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[[(3R,4R,5S)-4-(hydroxymethyl)-5-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]oxolan-3-yl]methyl]-2-methoxyphenoxy]oxane-3,4,5-triol

Molecular Formula

C32H44O16

Molecular Weight

684.7 g/mol

InChI

InChI=1S/C32H44O16/c1-42-20-8-14(3-5-18(20)45-31-28(40)26(38)24(36)22(11-34)47-31)7-16-13-44-30(17(16)10-33)15-4-6-19(21(9-15)43-2)46-32-29(41)27(39)25(37)23(12-35)48-32/h3-6,8-9,16-17,22-41H,7,10-13H2,1-2H3/t16-,17-,22+,23+,24+,25+,26-,27-,28+,29+,30+,31+,32+/m0/s1

InChI Key

PBLWZMSRSJTRHJ-NCIRKIHRSA-N

SMILES

COC1=C(C=CC(=C1)CC2COC(C2CO)C3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)OC5C(C(C(C(O5)CO)O)O)O

Synonyms

clemastanin B

Canonical SMILES

COC1=C(C=CC(=C1)CC2COC(C2CO)C3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)OC5C(C(C(C(O5)CO)O)O)O

Isomeric SMILES

COC1=C(C=CC(=C1)C[C@H]2CO[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O

Anti-inflammatory Properties

Clemastanin B exhibits potent anti-inflammatory effects, demonstrated in various in vitro and in vivo studies. It has been shown to suppress the production of pro-inflammatory mediators such as cytokines and nitric oxide, thereby mitigating inflammation-induced tissue damage. Studies suggest its potential therapeutic application in inflammatory diseases like arthritis, asthma, and inflammatory bowel disease. [, ]

Neuroprotective Effects

Clemastanin B demonstrates neuroprotective properties, potentially safeguarding nerve cells from damage. It has been shown to reduce oxidative stress and neuronal cell death in models of neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. These findings suggest its potential for developing novel therapeutic strategies for neurodegenerative conditions. [, ]

Clemastanin B is a lignan compound primarily isolated from the roots of Clematis stans and Isatis indigotica. It is characterized by its complex chemical structure, which includes multiple aromatic rings and hydroxyl groups, contributing to its biological activity. The compound has garnered attention for its potential therapeutic properties, particularly in antiviral applications.

Typical of lignans, including oxidation and reduction processes. These reactions often involve the interaction of hydroxyl groups with reactive oxygen species, leading to the formation of stable phenolic compounds. The compound's antioxidant properties can be attributed to these reactions, which mitigate oxidative stress in biological systems.

The synthesis of clemastanin B can be achieved through several methods:

  • Natural Extraction: The primary method involves extracting the compound from plant sources such as Isatis indigotica. This is typically done using solvents like methanol or ethanol, followed by purification processes such as crystallization .
  • Chemical Synthesis: Although less common, synthetic pathways have been explored that mimic the natural biosynthetic routes found in plants. These methods often employ starting materials that undergo a series of reactions to form clemastanin B .

Clemastanin B has several applications in medicine and pharmacology:

  • Antiviral Treatments: Its efficacy against influenza viruses positions it as a potential candidate for antiviral drug development.
  • Antioxidant Supplements: Due to its ability to scavenge free radicals, clemastanin B can be utilized in dietary supplements aimed at reducing oxidative stress.
  • Phytotherapy: As part of traditional medicine practices, it is used for treating conditions like fever and sore throat, leveraging its anti-inflammatory properties .

Studies on the interactions of clemastanin B with other compounds have revealed its synergistic effects when combined with certain antiviral agents. For instance, it has been shown to enhance the efficacy of existing antiviral drugs by targeting different stages of the viral life cycle. Additionally, research indicates that clemastanin B may interact with cellular signaling pathways involved in inflammation and immune response modulation .

Clemastanin B shares structural and functional similarities with other lignans. Here are some comparable compounds:

Compound NameSource PlantKey ActivitiesUnique Features
LariciresinolLinum usitatissimumAntioxidant, anti-inflammatoryExhibits strong neuroprotective effects
EpigoitrinIsatis indigoticaAntiviralKnown for its distinct glycosylation
SecoisolariciresinolLinum usitatissimumAntioxidantPotentially impacts metabolic pathways

Uniqueness of Clemastanin B

Clemastanin B is unique due to its specific antiviral activity against influenza viruses and its dual role as an antioxidant and anti-inflammatory agent. This combination makes it a promising candidate for further research in therapeutic applications.

XLogP3

-1.2

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

9

Exact Mass

684.26293531 g/mol

Monoisotopic Mass

684.26293531 g/mol

Heavy Atom Count

48

Dates

Modify: 2024-04-14

Antiviral activity of Isatis indigotica root-derived clemastanin B against human and avian influenza A and B viruses in vitro

Zifeng Yang, Yutao Wang, Zhaoguang Zheng, Suishan Zhao, Jin Zhao, Qing Lin, Chuyuan Li, Quan Zhu, Nanshan Zhong
PMID: 23403777   DOI: 10.3892/ijmm.2013.1274

Abstract

Clemastanin B, 7S,8R,8'R-(-)-lariciresinol-4,4'-bis-O-β-D-glucopyranoside, is one of the major lignans extracted from Isatis indigotica root (IIR). In this study, the anti-influenza activities of clemastanin B were evaluated in vitro. Clemastanin B was found to inhibit different subtypes of human (H1N1, including swine-origin H1N1; H3N2 and influenza B) and avian influenza viruses (H6N2, H7N3, H9N2) at different magnitudes of activity (IC50 0.087-0.72 mg/ml) while this compound was inactive against respiratory syncytial virus (RSV), adenovirus 3 (ADV3), parainfluenza virus 3 (PIV3), enterovirus 71 (EV71) and human rhinovirus (HRV). An apparent virus titer reduction was detected when MDCK cells were treated with clemastanin B after viral infection, particularly at the early stage, and the ribonucleoprotein (RNP) of the influenza virus was retained in the nucleus after treatment with clemastanin B. These results demonstrated that clemastanin B targets viral endocytosis, uncoating or RNP export from the nucleus. Furthermore, treatment with clemastanin B did not easily result in the emergence of viral drug resistance. The effects of clemastanin B demonstrated in this study may promote the antiviral study of IIR, but additional studies are required to define the anti-influenza mechanism(s).


[Comparison of content of clemastanin B of Radix Isatidis in different growing areas]

Yiqiang An, Xiaobin Jia, Lili Chang, Feng Shi
PMID: 19894517   DOI:

Abstract

To develop an HPLC method for determination of clemastanin B which has anti-viral activity in Radix Isatidis and compare the contents of clemastanin B in the drugs from different origins.
The samples were separated on an ZORBAX SB-C18 (4.6 mm x 250 mm, 5 microm) column with the mobile phase of acetonitrile-water (11:89). Flow rate was 1.0 mL x min(-1). The detection wavelength was set at 225 nm. Column temperature was 30 degrees C.
The linear range of clemastanin B was 0.0615-1.8441 microg (r = 0.9995), the average recovery was 97.74%, RSD was 1.4% (n=9). The contents of clemastanin B were in the range of 0.269-0.900 mg x g(-1) in Radix Isatidis from different origins.
The method for quantitation of clemastanin B in Radix Isatidis was accurate and reliable, which can be used to evaluate the quality of Radix Isatidis.


Isolation and purification of clemastanin B and indigoticoside A from Radix Isatidis by high-speed counter-current chromatography

Jinyong Peng, Guorong Fan, Yutian Wu
PMID: 16395796   DOI: 10.1016/j.chroma.2005.07.072

Abstract

A preparative high-speed counter-current chromatography (HSCCC) with a two-phase solvent system composed of ethyl acetate-n-butanol-water (2:7:9, v/v/v) was successfully performed to isolate and separate clemastanin B and indigoticoside A from the plant of Radix Isatidis, a traditional Chinese medicine. A total of 59.2 mg clemastanin B and 66.1 mg indigoticoside A with purities of 94.6% and 99.0% determined by high performance liquid chromatography (HPLC) were obtained in one-step elution from 250 mg crude extract, which contained clemastanin B 24.8% and indigoticoside A 28.4%, and the recoveries of clemastanin B and indigoticoside A were 90.3% and 92.2%, respectively. The chemical structure was identified by IR, MS, 1H NMR and 13C NMR.


Explore Compound Types